Home > Products > Screening Compounds P62729 > N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide - 865659-19-4

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide

Catalog Number: EVT-2509048
CAS Number: 865659-19-4
Molecular Formula: C16H12N2O2S2
Molecular Weight: 328.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as:

  • Heterocyclic Compound: Contains rings with atoms of at least two different elements.
  • Sulfonamide: Contains a sulfonamide functional group (-SO2NH2), commonly found in pharmaceuticals.
  • Quinoline Derivative: Related to quinoline, which is known for its biological activity.
Synthesis Analysis

The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide involves multiple steps, typically starting from commercially available precursors. The general approach includes:

  1. Formation of the Pyrroloquinoline Framework:
    • The synthesis often begins with the condensation of pyrrole and quinoline derivatives. For instance, 2-chloronicotinaldehyde is reacted with various amines to form intermediates.
    • Subsequent reactions involve the introduction of a thiophenesulfonamide moiety through coupling reactions.
  2. Key Reactions:
    • Acid-Catalyzed Condensation: The reaction between 2-(1H-pyrrol-1-yl)aniline and thiophenesulfonamide under acidic conditions is crucial for forming the desired compound.
    • Temperature Control: Higher temperatures (e.g., 70 °C) are often employed to drive reactions to completion.
  3. Purification and Characterization:
    • After synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate the final product.
Molecular Structure Analysis

The molecular structure of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide can be described as follows:

  • Core Structure: The compound features a quinoline ring fused with a pyrrole ring, creating a tricyclic structure.
  • Functional Groups: It contains a thiophenesulfonamide group that contributes to its chemical reactivity and potential biological activity.

Structural Data

The molecular formula can be represented as C13H10N4O2SC_{13}H_{10}N_4O_2S. The presence of nitrogen atoms in both the pyrrole and quinoline rings suggests potential sites for protonation or coordination with metal ions in biological systems.

Chemical Reactions Analysis

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is likely to participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of new derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic rings present in the structure allow for electrophilic substitution reactions, which can modify the compound's properties and enhance its biological activity.
  3. Hydrolysis Reactions: Under certain conditions, the sulfonamide bond may hydrolyze, potentially affecting its pharmacological properties.
Mechanism of Action

The mechanism of action for N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in disease pathways, particularly those associated with cancer or inflammatory responses.
  2. Receptor Modulation: The compound could influence receptor activity by binding to specific sites on proteins, thereby altering their function.
  3. Cell Signaling Pathways: By modulating key signaling pathways (e.g., those involving protein kinases), it may exert therapeutic effects against diseases like cancer.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

The melting point and boiling point data are crucial for understanding its stability and handling during synthesis and application.

Applications

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide has potential applications in various fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting specific diseases such as cancer or autoimmune disorders.
  2. Biological Research: Useful in studies aimed at understanding enzyme mechanisms or cellular pathways involved in disease progression.
  3. Chemical Biology: May serve as a tool compound for probing biological systems due to its ability to interact with multiple targets.
Rationale for N-Pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide in Targeted Drug Discovery

Sulfonamide Moieties as Pharmacophores in Central Nervous System Drug Development

The sulfonamide group (–SO₂NH–) constitutes a privileged scaffold in central nervous system-targeted therapeutics due to its versatile hydrogen-bonding capabilities, molecular recognition properties, and favorable physicochemical parameters for blood-brain barrier penetration. Sulfonamide-containing compounds demonstrate a remarkable ability to engage biological targets through both hydrogen bond donation (N–H) and acceptance (S=O) while maintaining optimal lipophilicity profiles. This dual functionality enables precise interactions with enzyme active sites and receptor domains implicated in neurological disorders. Recent research highlights sulfonamide derivatives of para-aminobenzoic acid as potent butyrylcholinesterase inhibitors, with in vivo studies confirming their efficacy in reversing scopolamine-induced amnesia in rodent models at doses of 20 milligrams per kilogram. These compounds significantly improved spontaneous alternation behavior and novel arm entries in Y-maze tests, demonstrating cognitive enhancement potential relevant to Alzheimer disease pathology [2].

The structural plasticity of the sulfonamide moiety facilitates its integration into diverse chemotypes while preserving blood-brain barrier permeability. Modern drug design exploits this property to engineer central nervous system-penetrant molecules with tailored pharmacodynamic profiles. Computational analyses indicate that sulfonamides frequently comply with critical central nervous system drug criteria: molecular weight under 450 Daltons, topological polar surface area below 90 square angstroms, and moderate log P values (2–5). These features collectively enable passive diffusion across the blood-brain barrier while minimizing efflux transporter recognition. Current developments emphasize sulfonamides as carbonic anhydrase inhibitors for glioma treatment, monoamine oxidase-B inhibitors for Parkinson disease, and β-secretase modulators for Alzheimer disease, underscoring their therapeutic versatility [3] [7].

Table 1: Representative Sulfonamide-Based Therapeutics in Central Nervous System Disorders

Therapeutic AgentMolecular TargetClinical IndicationKey Structural Features
DorzolamideCarbonic anhydrase IVGlaucomaThienothiophene sulfonamide
SulpirideDopamine D2/D3 receptorsSchizophreniaN-ethylpyrrolidine sulfonamide
Sertraline*Serotonin transporterDepressionNaphthalene sulfonamide derivative
Sulfonamide 34ButyrylcholinesteraseAlzheimer diseaseβ-alanine sulfonamide derivative
Sulfonamide 37ButyrylcholinesteraseAlzheimer diseaseAryl sulfonamide with piperazine

*Contains sulfonamide-derived moiety; Adapted from [2] [3] [7]

Hybrid Scaffold Design: Synergy of Pyrrolo[1,2-a]quinoline and Thiophenesulfonamide Motifs

N-Pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide exemplifies a strategic molecular hybridization approach that merges the biological activities of two pharmacologically validated scaffolds: the planar, electron-rich pyrrolo[1,2-a]quinoline system and the metabolically stable thiophenesulfonamide unit. Pyrrolo[1,2-a]quinoline derivatives demonstrate intrinsic affinity for nucleic acid interfaces and enzyme catalytic pockets through π-π stacking, cation-π interactions, and van der Waals contacts. Recent pharmacological evaluations identify pyrrolo[1,2-a]quinoline-based derivatives as potent and selective sirtuin 6 activators with low cytotoxicity, demonstrating significant anti-inflammatory effects through suppression of lipopolysaccharide-induced cytokine production (compounds 35, 36, 38) and notable anticancer activity via inhibition of cancer cell colony formation (compound 36) [1]. The planar tetracyclic framework enables deep penetration into hydrophobic protein domains while providing multiple vectors for structural elaboration.

The incorporation of the 2-thiophenesulfonamide moiety introduces targeted protein engagement capabilities through the sulfonamide pharmacophore while enhancing physicochemical properties. Thiophene's electron-rich heterocycle modulates electron distribution across the hybrid molecule, potentially enhancing binding interactions with cysteine-rich enzymatic domains. Molecular docking studies of analogous compounds reveal critical sulfonamide-protein interactions: protonated nitrogen forms π-cation bonds with tryptophan residues (e.g., Trp188 in sirtuin 6), while sulfonyl oxygen atoms hydrogen-bond with catalytic histidine residues. This hybrid architecture demonstrates superior ligand efficiency indices compared to unitary scaffolds, as fragment-based drug design principles indicate that such targeted hybrids maximize binding energy per heavy atom while maintaining favorable central nervous system drug-like properties [1] [9].

Table 2: Binding Parameters of Pyrroloquinoline and Sulfonamide Components in Target Engagement

Structural MotifTypical Molecular Weight Range (Daltons)Hydrogen Bond Donor/Acceptor CapacityDominant Binding InteractionsRepresentative Target Affinity
Pyrrolo[1,2-a]quinoline220-3000-1 / 2-4π-π stacking, hydrophobic, van der WaalsSirtuin 6 (K~d~ = 0.8-5 µM)
Thiophenesulfonamide140-1801-2 / 3-5Hydrogen bonding, electrostatic, dipoleCarbonic anhydrase (K~i~ = 1-10 nM)
Hybrid compound360-4001-2 / 5-7Multimodal: combines both motifsEnhanced selectivity profiles

Data synthesized from [1] [3] [9]

Historical Precedents: Sulfonamide-Based Therapeutics in Neurodegeneration and Oncology

Sulfonamide pharmacophores have established clinical utility across neurodegenerative and oncological contexts, providing robust validation for their incorporation into advanced hybrid molecules. The structural evolution of sulfonamide drugs has progressed from early antibacterial applications to sophisticated target-specific agents. In neurodegeneration, sulfonamide derivatives demonstrate multi-target engagement capabilities, inhibiting cholinesterases, monoamine oxidases, and β-secretase while suppressing neuroinflammatory cascades. Contemporary research identifies sulfonamide-containing compounds as potent butyrylcholinesterase inhibitors with in vivo efficacy in Alzheimer disease models. Compounds 34 and 37 exhibit nanomolar half-maximal inhibitory concentration values (below 100 nanomolar) against butyrylcholinesterase and significantly improve hippocampal-dependent spatial working memory in amyloid-β-induced amnesia models [2] [3]. These findings substantiate the sulfonamide moiety's role in mitigating cholinergic deficits underlying cognitive impairment.

In oncology, sulfonamide-based molecular design has yielded breakthrough therapies targeting specific enzymatic pathways. The structural versatility of sulfonamides enables precise modification of pharmacokinetic properties while maintaining target affinity, as evidenced by cytochrome P450 17 inhibitors like the sulfonamide-containing compound abiraterone acetate for prostate cancer. Patent analyses reveal strategic sulfonamide incorporation in kinase inhibitor designs, where the –SO₂NH– group forms critical hydrogen bonds with hinge regions of B-RAF and VEGFR kinases. The propylsulfonamide moiety in vemurafenib enhances solubility and specifically interacts with the active form of B-RAF kinase, conferring preferential inhibition of tumor cell proliferation [3] [8]. This targeted approach demonstrates the sulfonamide group's capacity for optimizing selective anticancer activity.

The pyrroloquinoline component similarly demonstrates translational promise, with pyrrolo[1,2-a]quinoline derivatives exhibiting potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains (minimum inhibitory concentration values of 16-32 micrograms per milliliter) and low cytotoxicity in peripheral blood mononuclear cell lines (no toxicity observed up to 250 micrograms per milliliter) [4]. These historical and contemporary precedents establish a robust foundation for N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide as a rationally designed hybrid molecule with potential applications across neurodegeneration, oncology, and infectious disease. The compound strategically combines the anti-inflammatory and epigenetic regulatory capabilities of pyrroloquinoline derivatives with the target engagement precision of sulfonamide-containing enzyme inhibitors, positioning it as a promising candidate for further development within targeted therapeutic paradigms [1] [4] [7].

Properties

CAS Number

865659-19-4

Product Name

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4

InChI

InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H

InChI Key

BPTPNBWSOKFDTN-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.